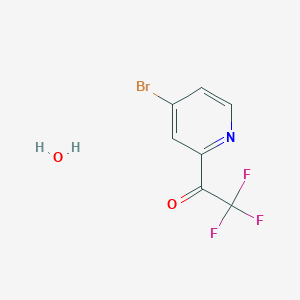
1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-one hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-one hydrate, also known as 4-BP-TFE, is a novel compound that has been developed for use in scientific research. It is a water-soluble compound that is structurally similar to the widely used 4-bromo-2,2,2-trifluoroethanol (4-BT) and has many potential applications in research. In
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Manganese Trinuclear Clusters : The compound has been utilized in the synthesis and characterization of novel manganese trinuclear clusters with potential applications in magnetic and electrochemiluminescence properties. These clusters were synthesized through a solvothermal method and characterized by IR and X-ray single-crystal diffraction, demonstrating significant H⋯H, H⋯X, and O⋯H intermolecular interactions (Zhang et al., 2018).
Biochemical Analysis
- Metabolite Identification : In a study on the metabolism of 2,2,2-trifluoroethanol (TFE), a common industrial solvent, the compound was part of the metabolic pathway analysis. This research identified water-soluble metabolites of TFE using 19F NMR spectroscopy, providing insights into drug metabolism and potential toxicity to mammalian tissues (Selinsky et al., 1991).
Chemical Synthesis
- Chemoenzymatic Synthesis : Research focused on the chemical synthesis of 1-aryl-2,2,2-trifluoroethanones for bioreduction using alcohol dehydrogenases, targeting stereoselective routes towards the synthesis of medically relevant compounds. This sequential methodology combines palladium-catalyzed cross-coupling with bioreduction, demonstrating a route to enantiomerically pure compounds (González-Martínez et al., 2019).
Material Science
- Cyanido-bridged Networks : The use of 4-bromopyridine in self-assembled coordination systems led to the formation of three-dimensional cyanido-bridged networks with potential applications in magnetic materials. The chirality induced by the spatial arrangement of nonchiral ligands around metal centers provides insight into the design of chiral materials (Ohno et al., 2016).
Pharmacological Research
- Biological Evaluation of Derivatives : A study on the synthesis, characterization, and biological evaluation of derivatives of the compound for antimicrobial activity demonstrates its potential as a precursor for pharmaceutical compounds. This research explores the synthesis of novel compounds and their antimicrobial properties, contributing to the development of new antimicrobial agents (Sherekar et al., 2021).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds, such as pyrazoline derivatives, have been known to exhibit diverse pharmacological effects, suggesting a wide range of potential targets .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies
Biochemical Pathways
Related compounds have been shown to have significant effects on various biological pathways .
Propiedades
IUPAC Name |
1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethanone;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO.H2O/c8-4-1-2-12-5(3-4)6(13)7(9,10)11;/h1-3H;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIGYTIONMVXNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)C(=O)C(F)(F)F.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-{[(6,7-dimethyl-10-oxo-2,3,10,10a-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-9(1H)-yl)acetyl]amino}benzoate](/img/structure/B2499200.png)
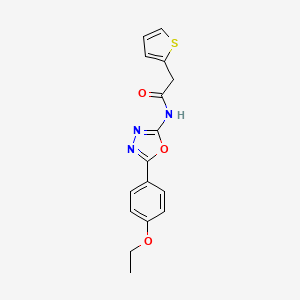
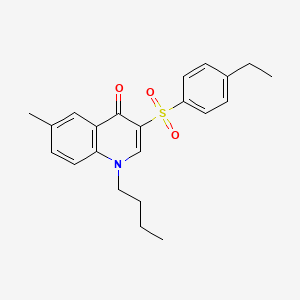
![Methyl 2-(2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2499205.png)

![(5-Chloro-2-methoxyphenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2499212.png)
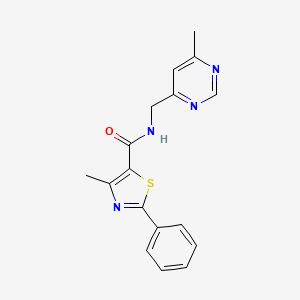
![Ethyl 4-({4-[(4-chloro-2-methylphenyl)amino]pteridin-2-yl}amino)benzoate](/img/structure/B2499214.png)
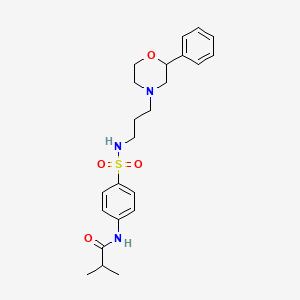
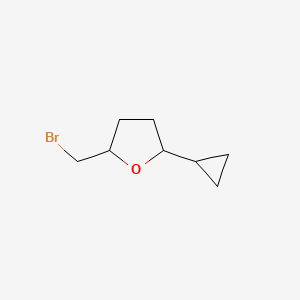
![N-cyclohexyl-2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2499217.png)
![2-{4-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2499218.png)
![Methyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate](/img/no-structure.png)
![5-nitro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2499222.png)